Xanthohumol

Description

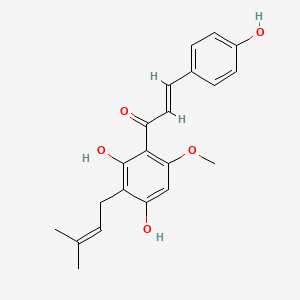

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Xanthohumol in Humulus lupulus: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xanthohumol, a prenylated chalconoid unique to the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant attention from the scientific community for its broad spectrum of potential therapeutic properties. As interest in this bioactive compound intensifies for applications in pharmaceuticals and nutraceuticals, a comprehensive understanding of its biosynthesis is paramount for optimizing production, whether through traditional breeding, metabolic engineering, or synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymatic players, their catalytic mechanisms, and the intricate regulatory networks that govern its production. We will delve into the experimental methodologies for pathway elucidation and analysis, offering field-proven insights and self-validating protocols to empower researchers in their pursuit of harnessing the potential of this remarkable natural product.

Introduction: The Significance of this compound

Humulus lupulus, commonly known as hops, is a plant species in the Cannabaceae family, renowned for its use in the brewing industry to impart bitterness and aroma to beer.[1] Beyond its organoleptic contributions, the glandular trichomes of hop cones, known as lupulin glands, are veritable bio-factories for a diverse array of secondary metabolites, including the pharmacologically intriguing prenylflavonoid, this compound.[2][3] This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential cancer chemopreventive properties, making them prime candidates for drug discovery and development.[4][5]

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, localized within these glandular trichomes.[6] A thorough understanding of this metabolic route is not merely an academic exercise; it is the foundational knowledge required for the rational design of strategies to enhance this compound yields in its native producer or to reconstruct the pathway in heterologous systems for sustainable and scalable production.[7][8]

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The journey from primary metabolites to the complex structure of this compound involves a series of exquisitely controlled enzymatic reactions. The pathway can be conceptually divided into three main stages: the formation of the chalcone backbone, the crucial prenylation step, and the final methylation.

Stage 1: Assembly of the Chalcone Scaffold

The initial steps of the pathway draw from the general phenylpropanoid pathway to generate the starter molecule for chalcone synthesis.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[9]

-

The Role of Chalcone Synthase (CHS_H1): The cornerstone of the this compound backbone is assembled by a type III polyketide synthase, specifically a "true" chalcone synthase designated as CHS_H1 .[10][11] This enzyme is highly expressed in the lupulin glands.[12] CHS_H1 catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA.[9] This series of Claisen condensation reactions, followed by cyclization and aromatization, results in the formation of naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[2]

Stage 2: The Defining Prenylation Step

The addition of a dimethylallyl group is the commitment step that diverts naringenin chalcone towards the synthesis of this compound and other prenylated flavonoids.

-

HlPT-1: The Key Prenyltransferase: The enzyme responsible for this critical transformation is Humulus lupulus prenyltransferase 1 (HlPT-1 ), also referred to as HlPT1L.[2][7][13] HlPT-1 is a membrane-bound enzyme that has been suggested to be localized to plastids.[1] It catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the aromatic ring of naringenin chalcone, specifically at the C-3' position, to produce desmethylthis compound.[6] HlPT-1 exhibits a degree of substrate promiscuity, as it can also prenylate precursors of the bitter acids, such as phlorisovalerophenone.[2][13] This enzyme has a strict requirement for Mg²⁺ as a divalent cation for its activity and displays a narrow optimal pH of around 7.0.[13]

Stage 3: The Final Methylation

The concluding step in the biosynthesis of this compound is a methylation reaction that adds a methyl group to the chalcone structure.

-

OMT1: The O-Methyltransferase: The enzyme desmethylthis compound 6'-O-methyltransferase (OMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6'-hydroxyl group of desmethylthis compound, yielding the final product, this compound.[3] OMT1 has a moderate affinity for desmethylthis compound, with a reported Kₘ of 18 µM.[3]

The overall biosynthetic pathway is depicted in the following diagram:

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, ensuring its synthesis is coordinated with the developmental stage of the hop cone and in response to environmental cues. A complex network of transcription factors from several families, including MYB, bHLH, and WRKY, orchestrates the expression of the biosynthetic genes.[14][15][16]

Key regulatory proteins that have been identified to influence the expression of genes in the this compound pathway include:

-

HlMYB3, HlbHLH2, and HlWDR1: These transcription factors can form a ternary MBW complex that regulates the promoter of CHS_H1.[4][16]

-

WRKY1: This transcription factor has been shown to activate the promoters of CHS_H1, VPS, prenyltransferase, and OMT1 genes.[14][16] WRKY1 can also auto-activate its own promoter and is subject to post-transcriptional regulation.[15]

-

MYB8: This transcription factor can act as a repressor, potentially downregulating the expression of OMT1 and PT1.[15]

The interplay of these and other regulatory factors creates a sophisticated control system that fine-tunes the metabolic flux towards this compound production.

Competing Metabolic Pathways: The Battle for Precursors

The biosynthesis of this compound does not occur in a metabolic vacuum. Within the lupulin glands, other significant biosynthetic pathways compete for the same precursor molecules, most notably the pathway leading to the production of bitter acids (α-acids like humulone and β-acids like lupulone).

The key point of competition lies at the level of the type III polyketide synthases. While CHS_H1 utilizes p-coumaroyl-CoA to produce naringenin chalcone, another closely related enzyme, valerophenone synthase (VPS) , uses isovaleryl-CoA (or other short-chain fatty acyl-CoAs) and malonyl-CoA to produce phlorisovalerophenone, the precursor to bitter acids.[17][18][19] Although VPS has some promiscuous CHS activity, its efficiency for producing naringenin chalcone is significantly lower than that of CHS_H1.[10][11] Therefore, the relative expression levels and catalytic efficiencies of CHS_H1 and VPS are critical determinants of the metabolic flux towards either prenylflavonoids or bitter acids.[11]

Experimental Protocols for Pathway Analysis

To facilitate research in this area, we provide detailed, self-validating protocols for key experiments in the study of this compound biosynthesis.

Quantification of this compound and Related Prenylflavonoids by HPLC-DAD

This protocol describes a robust method for the extraction and quantification of this compound from hop cones.

5.1.1. Materials and Reagents

-

Hop cones (fresh or dried)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

Mortar and pestle or grinder

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

5.1.2. Protocol

-

Sample Preparation:

-

Grind hop cones to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.

-

Accurately weigh approximately 100 mg of the powdered hop material into a microcentrifuge tube.

-

Add 1 mL of methanol and vortex thoroughly for 1 minute.

-

Sonicate the sample in a water bath for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with another 1 mL of methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 370 nm

-

Gradient Program:

-

0-5 min: 60% B

-

5-20 min: Linear gradient from 60% to 90% B

-

20-25 min: 90% B

-

25-26 min: Linear gradient from 90% to 60% B

-

26-30 min: 60% B (equilibration)

-

-

-

Quantification:

-

Prepare a calibration curve using a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Integrate the peak area corresponding to this compound in the sample chromatograms.

-

Calculate the concentration of this compound in the sample based on the calibration curve.

-

In Vitro Enzyme Assay for Chalcone Synthase (CHS_H1)

This spectrophotometric assay measures the activity of CHS_H1 by monitoring the formation of naringenin chalcone.

5.2.1. Materials and Reagents

-

Purified recombinant CHS_H1 enzyme

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

p-Coumaroyl-CoA

-

Malonyl-CoA

-

Dithiothreitol (DTT)

-

Spectrophotometer capable of reading in the UV range

5.2.2. Protocol

-

Reaction Mixture Preparation (Final volume 200 µL):

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

50 µM p-Coumaroyl-CoA

-

150 µM Malonyl-CoA

-

1-5 µg of purified CHS_H1 enzyme

-

-

Assay Procedure:

-

In a UV-transparent cuvette, combine the potassium phosphate buffer, DTT, and p-coumaroyl-CoA.

-

Add the purified CHS_H1 enzyme and pre-incubate at 30 °C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA and mix quickly.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes.

-

-

Calculation of Enzyme Activity:

-

Determine the initial linear rate of the reaction (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for naringenin chalcone at 370 nm is approximately 29,000 M⁻¹cm⁻¹.

-

Quantitative Data Presentation

The concentration of this compound can vary significantly among different hop cultivars. Below is a summary of reported this compound concentrations in various hop varieties.

| Hop Cultivar | This compound Concentration (% w/w) | Analytical Method | Reference |

| Nugget | 0.75 ± 0.01 | HPLC | [20] |

| Columbus | 0.75 ± 0.01 | HPLC | [20] |

| Cascade | 3.60 ± 0.01 (TPC, g GAE/100g) | HPLC | [20] |

| Fuggle | 0.35 ± 0.00 | HPLC | [20] |

| Perle | - | Not Specified | [21] |

| Saaz | - | Not Specified | [21] |

| Hersbrucker | - | Not Specified | [21] |

Note: TPC refers to Total Phenolic Content, and the value for Cascade is not a direct measure of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Humulus lupulus represents a fascinating and economically important metabolic pathway. The elucidation of the key enzymes, CHS_H1, HlPT-1, and OMT1, has paved the way for a deeper understanding of its regulation and the factors that influence its production. The competition with the bitter acid pathway highlights the intricate metabolic network within the lupulin glands.

For researchers and drug development professionals, this knowledge provides a powerful toolkit. The ability to accurately quantify this compound and assay the activity of the biosynthetic enzymes is crucial for selecting high-yielding cultivars, optimizing cultivation conditions, and assessing the success of metabolic engineering strategies. The future of this compound research will likely focus on several key areas:

-

Metabolic Engineering: The heterologous expression of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli offers a promising avenue for sustainable and scalable production, independent of agricultural constraints.[7][8]

-

Transcriptional Regulation: A more profound understanding of the transcription factor network regulating the pathway will enable the targeted manipulation of gene expression to enhance this compound accumulation in hops.

-

Enzyme Engineering: The modification of the key enzymes, particularly HlPT-1, could lead to improved catalytic efficiency and altered substrate specificity, potentially generating novel prenylated flavonoids with enhanced therapeutic properties.

By building upon the foundational knowledge presented in this guide, the scientific community is well-positioned to unlock the full potential of this compound and its derivatives for the betterment of human health.

References

-

HlPT-1, a Membrane-Bound Prenyltransferase Responsible for the Biosynthesis of Bitter Acids in Hops. (2012). PubMed. [Link]

-

A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway. (n.d.). NIH. [Link]

-

COMPARISON OF FIVE CHALCONE SYNTHASE HOMOLOGUES FROM HOP (HUMULUS LUPULUS L.). (n.d.). International Society for Horticultural Science. [Link]

-

(PDF) An aromatic prenyltransferase-like gene HlPT-1 preferentially expressed in lupulin glands of hop. (2010). ResearchGate. [Link]

-

Bifunctional Activities of Valerophenone Synthase in Hop (Humulus lupulus L.). (n.d.). Taylor & Francis Online. [Link]

-

Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. (2023). Lignicoat. [Link]

-

Aromatic prenylation in the biosynthesis of bitter acids of hop (Humulus lupulus L.). (2013). Kyoto University Research Information Repository. [Link]

-

Bifunctional Activities of Valerophenone Synthase in Hop (Humulus Lupulus L.). (n.d.). ResearchGate. [Link]

-

Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.). (n.d.). ResearchGate. [Link]

-

Average concentration of this compound, desmethylthis compound and 6- geranylnaringenin in the used hops. (n.d.). ResearchGate. [Link]

-

The Expression of Genes Involved in Synthesis of Bitter Acids and this compound and the Content of These Compounds in Aroma and Bitter Hop under Reduced Nitrogen Fertilisation. (n.d.). MDPI. [Link]

-

This compound - Wikipedia. (n.d.). Wikipedia. [Link]

-

Molecular Genetics and Subcellular Localization of Flavonoid Metabolism in Arabidopsis. (n.d.). ProQuest. [Link]

-

DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis. (n.d.). PMC - NIH. [Link]

-

Scheme of the bitter acids (a) and this compound (b) biosynthetic... (n.d.). ResearchGate. [Link]

-

Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. (2017). Oxford Academic. [Link]

-

Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase. (n.d.). PMC - PubMed Central. [Link]

-

Genetic variations within the hop promoter genes for bitter acid and flavonoid biosynthesis partly explain phenotypic cultivar diversity. (2021). International Society for Horticultural Science. [Link]

-

α-acid content, this compound content and this compound/α-acid content ratio in hop cones in 2006. (n.d.). ResearchGate. [Link]

-

The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato. (n.d.). PMC - NIH. [Link]

-

Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress. (2021). PMC - NIH. [Link]

-

Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]

-

This compound and related prenylflavonoids from hops and beer: to your good health! (n.d.). BioActive-Tech. [Link]

-

Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. (n.d.). MDPI. [Link]

-

Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste. (2025). Chinese Academy of Sciences. [Link]

-

Biochemical characterization of a regiospecific flavonoid 3'-O-methyltransferase from orange. (n.d.). Research Explorer - The University of Manchester. [Link]

-

Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity. (n.d.). PMC. [Link]

-

Determination of this compound in Hops, Food Supplements and Beers by HPLC. (n.d.). MDPI. [Link]

-

Biosynthesis and subcellular localization of flavonols in leave... (n.d.). ResearchGate. [Link]

-

Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. (2024). MDPI. [Link]

-

Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). NIH. [Link]

-

Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]

-

Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. (n.d.). PubMed Central. [Link]

-

Sequence analysis of a "true" chalcone synthase (chs_H1) oligofamily from hop (Humulus lupulus L.) and PAP1 activation of chs_H1 in heterologous systems. (n.d.). PubMed. [Link]

-

chs_H1-132 - Chalcone synthase H2 - Humulus lupulus (European hop). (n.d.). UniProtKB. [Link]

-

The flavonoid biosynthetic enzyme chalcone isomerase modulates terpenoid production in glandular trichomes of tomato. (n.d.). PubMed. [Link]

-

The Expression of Genes Involved in Synthesis of Bitter Acids and this compound and the Content of These Compounds in Aroma. (2024). IUNG-PIB. [Link]

-

EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of this compound. (n.d.). ResearchGate. [Link]

-

Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. (2017). Research Square. [Link]

-

(PDF) Structure, catalysis, and inhibition mechanism of prenyltransferase. (n.d.). ResearchGate. [Link]

-

Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste----Chinese Academy of Sciences [english.cas.cn]

- 6. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. COMPARISON OF FIVE CHALCONE SYNTHASE HOMOLOGUES FROM HOP (HUMULUS LUPULUS L.) | International Society for Horticultural Science [ishs.org]

- 11. [PDF] Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.) | Semantic Scholar [semanticscholar.org]

- 12. Sequence analysis of a "true" chalcone synthase (chs_H1) oligofamily from hop (Humulus lupulus L.) and PAP1 activation of chs_H1 in heterologous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Genetic variations within the hop promoter genes for bitter acid and flavonoid biosynthesis partly explain phenotypic cultivar diversity | International Society for Horticultural Science [ishs.org]

- 16. iung.pl [iung.pl]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lignicoat.eu [lignicoat.eu]

- 21. researchgate.net [researchgate.net]

Foreword: The Emergence of a Potent Phytochemical in Oncology

A Technical Guide to the Multi-Targeted Anti-Cancer Mechanisms of Xanthohumol

For Researchers, Scientists, and Drug Development Professionals

This compound (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant attention within the oncological research community for its broad-spectrum anti-cancer activities.[1][2] Initially identified for its role in brewing, this bioactive compound is now at the forefront of investigations into nature-derived therapeutics. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth exploration of its molecular targets and cellular effects. We will dissect the signaling pathways modulated by XN, its impact on cell cycle progression and apoptosis, and provide a framework of established experimental protocols for researchers aiming to further elucidate its therapeutic potential.

I. The Molecular Landscape of this compound's Action: A Multi-Pronged Attack on Cancer

This compound's efficacy stems from its ability to simultaneously modulate multiple critical signaling pathways that are often dysregulated in cancer.[3] This multi-targeted approach is a significant advantage, potentially overcoming the resistance mechanisms that plague single-target therapies.

A. Inhibition of Pro-Survival Signaling Pathways

1. The NF-κB Signaling Cascade: A Central Hub for Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.[4][5] this compound has been demonstrated to be a potent inhibitor of this pathway.[1][5]

The inhibitory action of this compound on the NF-κB pathway is multifaceted. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action retains NF-κB in its inactive state, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[1][5] This mechanism has been observed in various cancer cell lines, including pancreatic and prostate cancer.[4][6]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

2. The STAT3 Signaling Pathway: A Key Player in Tumor Progression

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is aberrantly activated in a wide range of cancers, contributing to cell proliferation, survival, and angiogenesis.[7][8] this compound has been shown to effectively suppress the activation of STAT3.[1][7][8]

The mechanism of STAT3 inhibition by this compound involves the suppression of its phosphorylation.[2][7] In some cancer types, such as cholangiocarcinoma, this effect is linked to the upstream inhibition of the Akt-NF-κB signaling pathway.[7][8][9] By preventing STAT3 phosphorylation, this compound blocks its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, including the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.[2][10]

Figure 2: this compound's suppression of the STAT3 signaling pathway.

3. The MAPK/ERK Pathway: A Critical Regulator of Cell Growth

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in various cancers, driving cell proliferation and survival.[11] this compound has been identified as an inhibitor of this pathway, particularly in non-small-cell lung carcinoma.[11] In silico studies suggest that this compound has the potential to inhibit key proteins in the MAPK/ERK pathway, such as MEK1 and MEK2.[12]

B. Modulation of Other Key Signaling Pathways

This compound's influence extends to other significant cancer-related pathways, including:

-

Notch Signaling: Inhibition of the Notch1 signaling pathway by this compound has been linked to increased apoptosis in pancreatic and breast cancer cells.[1][13][14]

-

Akt/mTOR Pathway: this compound can inhibit the prosurvival Akt/mTOR signaling cascade, further contributing to its pro-apoptotic effects.[1][2]

II. Cellular Consequences of this compound Treatment: Cell Cycle Arrest and Apoptosis

The modulation of the aforementioned signaling pathways culminates in profound effects on the cancer cell's fate, primarily through the induction of cell cycle arrest and apoptosis.

A. Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type.[15][16] For instance, in non-small cell lung cancer cells, it induces S phase arrest, while in breast cancer cells, it causes G0/G1 phase arrest.[13][15] This arrest is often mediated by the regulation of key cell cycle proteins. This compound can upregulate the expression of cell cycle inhibitors like p21 and downregulate the expression of cyclins, such as cyclin D1.[1][13]

| Cancer Type | Cell Cycle Phase of Arrest | Key Regulatory Proteins Modulated | Reference |

| Non-Small Cell Lung Cancer (A549) | S Phase | - | [15][17] |

| Breast Cancer (MCF-7, MDA-MB-231) | G0/G1 Phase | p21 (upregulated), CDK4 (downregulated), Cyclin D1 (downregulated) | [13] |

| Mammary Adenocarcinoma (MDA-MB-435) | S Phase | - | [16] |

B. Triggering of Apoptosis

A significant component of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis.[15][18] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key hallmarks of this compound-induced apoptosis include:

-

Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][15]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][18]

-

Mitochondrial Dysfunction: this compound can induce changes in the mitochondrial membrane potential, leading to the release of cytochrome c.[2][15]

-

DNA Fragmentation: A characteristic feature of apoptosis, DNA fragmentation, is observed in cancer cells treated with this compound.[15][17]

-

Increased Death Receptor 5 (DR5) Expression: In neuroblastoma cells, this compound has been shown to increase the expression of DR5, sensitizing the cells to TRAIL-mediated apoptosis.[19]

III. Experimental Protocols for Investigating this compound's Mechanism of Action

To facilitate further research, this section outlines standardized protocols for key experiments used to characterize the effects of this compound.

A. Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic and anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

B. Western Blot Analysis for Protein Expression

This technique is crucial for examining the effect of this compound on the expression and phosphorylation status of proteins in the signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: A simplified workflow for Western Blot analysis.

C. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool to quantify the effects of this compound on cell cycle distribution and apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Harvesting: Treat cells with this compound, then harvest and wash with binding buffer.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17]

IV. Future Directions and Conclusion

This compound presents a compelling case as a multi-targeted anti-cancer agent with a favorable safety profile in preclinical studies.[15] Its ability to modulate a wide array of oncogenic signaling pathways, induce cell cycle arrest, and promote apoptosis underscores its therapeutic potential. While in vitro and in vivo studies have been promising, further research is warranted to fully elucidate its mechanisms of action in different cancer contexts and to evaluate its efficacy and safety in clinical trials. The synergistic potential of this compound in combination with conventional chemotherapeutic agents is also an exciting avenue for future investigation.[20]

This guide provides a comprehensive overview of the current knowledge on this compound's anti-cancer mechanisms, serving as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

-

Yong, Y. K., et al. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. Pharmacognosy Magazine, 11(Suppl 2), S305–S312. [Link]

-

Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530. [Link]

-

Gerhauser, C., et al. (2002). Cancer Chemopreventive Activity of this compound, a Natural Product Derived from Hop. Cancer Research, 62(16), 4523–4531. [Link]

-

Farooqi, A. A., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 26(8), 2355. [Link]

-

Yong, Y. K., et al. (2015). This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells. PubMed Central, 11(Suppl 2), S305–S312. [Link]

-

Sun, T., et al. (2018). Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro. Oncology Letters, 16(4), 4811–4818. [Link]

-

Negrão, R., et al. (2013). Hop derived flavonoid this compound inhibits endothelial cell functions via AMPK activation. PLoS One, 8(5), e64228. [Link]

-

Farooqi, A. A., et al. (2021). This compound for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. MDPI. [Link]

-

Girisa, S., et al. (2021). This compound from Hop: Hope for cancer prevention and treatment. IUBMB Life, 73(9), 1146–1164. [Link]

-

Saito, K., et al. (2017). This compound inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer. Cancer Science, 108(4), 753–761. [Link]

-

Kunnimalaiyaan, S., et al. (2019). This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines. PLoS One, 14(3), e0213776. [Link]

-

Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells. Oncology Reports, 35(4), 2065–2072. [Link]

-

Buckwold, V. E., et al. (2004). Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. Molecular Immunology, 41(12), 1271–1278. [Link]

-

Wei, L., et al. (2018). This compound, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro. Oncology Reports, 40(6), 3213–3222. [Link]

-

Lee, J. S., et al. (2017). Anticancer effect of this compound induces growth inhibition and apoptosis of human liver cancer through NF-B/p53-apoptosis signaling pathway. Journal of the Korean Society of Food Science and Nutrition, 46(1), 1-8. [Link]

-

Kunnimalaiyaan, M., et al. (2015). This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells. Molecular Cancer Therapeutics, 14(6), 1395–1403. [Link]

-

Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). ResearchGate. [Link]

-

Girisa, S., et al. (2021). This compound from Hop: Hope for Cancer Prevention and Treatment. ResearchGate. [Link]

-

Jiang, C., et al. (2018). Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.). PubMed Central. [Link]

-

Krajka-Kuźniak, V., et al. (2022). Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies. MDPI. [Link]

-

Colgate, E. C., et al. (2005). This compound, a prenylflavonoid derived from hops, inhibits NF-κB activation and induces apoptosis in BPH-1 and PC3 prostate epithelial cells. Cancer Research, 65(9 Supplement), 2379. [Link]

-

Slawinska-Brych, A., et al. (2016). This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells. Toxicology, 357-358, 65–73. [Link]

-

Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells. Spandidos Publications. [Link]

-

Dokduang, H., et al. (2016). Inhibitory Effects of this compound on STAT3 Activation and Cancer Development in Cholangiocarcinoma Xenograft Model. Srinagarind Medical Journal, 31(4), 224-230. [Link]

-

Dokduang, H., et al. (2016). This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma. Spandidos Publications. [Link]

-

Haghpanah, V., et al. (2021). BIOINFORMATIC STUDY ON EFFECT OF this compound AS BIOACTIVE COMPOUND OF HOP IN THE INHIBITION OF THE MAPK/ERK PATHWAY IN THYROID CANCER. Iranian Journal of Diabetes and Metabolism, 20(4), 221-232. [Link]

-

Haghpanah, V., et al. (2023). Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation. Research in Pharmaceutical Sciences, 18(6), 614–625. [Link]

-

Schevibinger, M., et al. (2022). Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 23(20), 12296. [Link]

Sources

- 1. Frontiers | Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 2. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory activity of this compound: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the inhibitory potential of this compound on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of breast cancer cell survival by this compound via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. This compound increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synergistic Proliferation Effects of this compound and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthohumol: A Technical Guide to Its Discovery, Isolation, and Characterization from Humulus lupulus

Abstract

Xanthohumol, a prenylated chalconoid unique to the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant scientific interest due to its wide spectrum of potential health benefits.[1][2] Initially identified as a contributor to the bitterness and flavor of beer, this compound is now the subject of intense research for its anti-inflammatory, antioxidant, and chemopreventive properties.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the journey of this compound from its discovery and initial isolation to modern, high-purity extraction and characterization methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Genesis of a Promising Molecule

This compound (C₂₁H₂₂O₅, Molar Mass: 354.40 g·mol⁻¹) is the principal prenylated flavonoid in hops, accounting for approximately 0.2-1.1% of the dry weight of hop cones and constituting 80-90% of the total prenylated flavonoid content.[1] Its discovery dates back to 1913 by Power et al., marking the beginning of over a century of scientific inquiry into its properties and potential applications.[3] The unique chemical structure of this compound, featuring a prenyl group, contributes to its lipophilicity and high affinity for biological membranes, a key factor in its bioactivity.[4] While present in beer, its concentration is often low due to isomerization to isothis compound during the brewing process.[5][6] This has driven the development of sophisticated extraction and purification techniques to isolate this compound in high purity for research and potential therapeutic use.

Biosynthesis of this compound in Hops

The biosynthesis of this compound is a complex process occurring in the glandular trichomes of hop cones, leveraging building blocks from plant secondary metabolism.[7] The pathway begins with L-phenylalanine and involves a type III polyketide synthase (PKS) and subsequent modifying enzymes.[7]

A critical step in the biosynthesis is the prenylation of the chalcone backbone, catalyzed by a prenyltransferase known as Humulus lupulus prenyltransferase 1 (HlPT-1).[7] This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) molecule, a product of the DXP pathway, to the flavonoid core.[7] The final step involves O-methylation by an O-methyltransferase, utilizing S-adenosyl methionine.[7] Recent advancements have even led to the de novo biosynthesis of this compound in yeast (Saccharomyces cerevisiae), offering a potential alternative to plant-based extraction.[8][9][10][11]

Caption: Biosynthetic pathway of this compound in Humulus lupulus.

Extraction Methodologies: From Raw Hops to Crude Extract

The extraction of this compound from hop cones or their processing byproducts is a critical first step. The choice of method is dictated by factors such as desired yield, purity, cost, and environmental considerations.

Conventional Solvent Extraction

Organic solvent extraction remains a widely used method due to its simplicity and scalability.[1] The polarity of the solvent is a crucial parameter, with ethanol and methanol being common choices.[1] Ethanol is often preferred due to its lower toxicity.[1] Other solvents like dichloromethane, acetone, and ethyl acetate have also been employed.[1][12]

Rationale: The principle behind solvent extraction is the differential solubility of this compound and other hop components in the chosen solvent. This compound, being a moderately polar molecule, is readily soluble in alcohols. The selection of a specific solvent or a mixture of solvents can be optimized to maximize the recovery of this compound while minimizing the co-extraction of undesirable compounds like chlorophyll and waxes.[12][13]

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced techniques have been developed.

Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a green and highly tunable extraction method.[14][15] While scCO₂ is non-polar and effective for extracting non-polar compounds like hop bitter acids, its efficiency for extracting more polar this compound can be enhanced by using a polar co-solvent (modifier) such as ethanol.[14][16]

Causality: The solvating power of a supercritical fluid is a function of its density, which can be manipulated by changing the temperature and pressure. By optimizing these parameters and the concentration of the ethanol modifier, SFE can be tailored for the selective extraction of this compound.[14] An optimized SFE process can yield extracts with high concentrations of this compound while leaving behind many impurities.[14]

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the target analyte, leading to faster and more efficient extractions with reduced solvent consumption compared to traditional methods.[1]

Table 1: Comparison of this compound Extraction Techniques

| Technique | Advantages | Disadvantages | Typical Solvents |

| Solvent Extraction | Simple, scalable | High solvent consumption, long extraction times | Ethanol, Methanol, Dichloromethane |

| Supercritical Fluid Extraction (SFE) | Green (uses CO₂), tunable selectivity, high purity extracts | High initial equipment cost | Supercritical CO₂ with Ethanol as modifier |

| Pressurized Liquid Extraction (PLE) | Fast, efficient, reduced solvent use | High pressure and temperature requirements | Ethanol, Water/Ethanol mixtures |

| Ultrasound-Assisted Extraction (UAE) | Increased efficiency, reduced extraction time | Potential for thermal degradation of sensitive compounds | Ethanol, Methanol |

| Microwave-Assisted Extraction (MAE) | Rapid heating, high efficiency | Requires specialized equipment, potential for hotspots | Ethanol, Methanol |

Purification Strategies: Achieving High-Purity this compound

Crude extracts of this compound typically contain a mixture of other hop compounds, including bitter acids (α- and β-acids), other flavonoids, and lipids.[13] Therefore, a purification step is essential to obtain this compound of sufficient purity for research and pharmaceutical applications.

Column Chromatography

Column chromatography is a cornerstone of this compound purification. Various stationary phases can be employed, with silica gel and Sephadex LH-20 being common choices.[3]

-

Silica Gel Chromatography: This technique separates compounds based on their polarity. A non-polar mobile phase is used to elute less polar compounds first, while more polar compounds like this compound are retained longer on the polar silica gel. A gradient elution with increasing solvent polarity is often used to effectively separate this compound from other components.[17]

-

Sephadex LH-20 Chromatography: This gel filtration medium separates molecules based on their size and polarity. It is particularly effective for separating flavonoids and other polyphenols.[3]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[18][19] Reversed-phase columns (e.g., C18) are typically used, with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[16][20]

Rationale: The separation in reversed-phase HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. By carefully controlling the composition of the mobile phase (the ratio of aqueous to organic solvent), the retention time of this compound can be precisely controlled, allowing for its separation from closely related compounds.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample.[19] It has been successfully applied for the preparative isolation and purification of this compound from hop extracts with high purity and recovery.[19] A common solvent system for this purpose is a mixture of n-hexane, ethyl acetate, methanol, and water.[18][19]

Caption: General workflow for the extraction and purification of this compound.

Analytical Characterization: Structure Elucidation and Quantification

Once purified, the identity and purity of this compound must be confirmed using various analytical techniques.

Spectroscopic Methods

-

UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 370 nm, which is useful for its detection and quantification.[4][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.[4][22][23][24] The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[25][26] Techniques like electrospray ionization (ESI) are commonly used. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[21]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the quantification and purity assessment of this compound.[5][20][27][28] The retention time and the UV spectrum or mass spectrum are used for identification, while the peak area is used for quantification against a known standard.

Protocols

Protocol: Supercritical Fluid Extraction of this compound

Objective: To extract this compound from hop pellets using supercritical CO₂ with an ethanol modifier.

Materials:

-

Hop pellets (ground)

-

Supercritical Fluid Extractor

-

CO₂ (SFC grade)

-

Ethanol (absolute)

Methodology:

-

Load the ground hop pellets into the extraction vessel.

-

Set the extraction temperature to 50 °C.[14]

-

Set the extraction pressure to 25 MPa.[14]

-

Set the CO₂ flow rate.

-

Introduce ethanol as a modifier at a concentration of 80% (v/v) with the CO₂ stream.[14]

-

Begin the extraction and collect the extract in the collection vessel.

-

Monitor the extraction process until the desired yield is achieved.

-

Depressurize the system and collect the crude this compound extract.

Protocol: HPLC-DAD Quantification of this compound

Objective: To quantify the concentration of this compound in an extract.

Materials:

-

This compound standard (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or orthophosphoric acid)

-

Deionized water

-

HPLC system with a DAD detector and a C18 column

Methodology:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Standard Preparation: Prepare a stock solution of this compound in methanol and then a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the extract in methanol, filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 370 nm.[16]

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Stability and Handling

This compound is known to be unstable under certain conditions, particularly exposure to heat and light.[29][30][31] The primary degradation pathway is isomerization to isothis compound, a flavanone with different biological properties.[30] This conversion is particularly prevalent during the boiling process in brewing.[6] Therefore, it is crucial to store purified this compound and its extracts in a cool, dark, and inert environment to prevent degradation. Degradation of this compound generally follows first-order kinetics.[29][31][32]

Conclusion

The journey from the discovery of this compound in hops to its availability as a high-purity compound for scientific investigation is a testament to the advancements in natural product chemistry. This guide has provided a technical framework for understanding the intricacies of its biosynthesis, the rationale behind various extraction and purification techniques, and the analytical methods for its characterization. As research into the therapeutic potential of this compound continues to expand, the methodologies outlined herein will serve as a valuable resource for scientists dedicated to unlocking the full potential of this remarkable molecule.

References

-

Wikipedia. This compound. [Link]

-

Vicente de Andrade Silva, G., Arend, G. D., Zielinski, A. A. F., & Ambrosi, A. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. Food Chemistry, 404(Pt B), 134629. [Link]

-

Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (1999). Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 832(1-2), 97–107. [Link]

-

De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. (2024). Chinese Academy of Sciences. [Link]

-

Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. ResearchGate. [Link]

-

Zhang, Z., et al. (2012). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Pakistan Journal of Pharmaceutical Sciences, 25(3), 659-663. [Link]

-

Rodríguez-Solana, R., et al. (2024). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Antioxidants, 13(1), 45. [Link]

-

Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. ResearchGate. [Link]

-

Yang, S., et al. (2024). De novo biosynthesis of the hops bioactive flavonoid this compound in yeast. IDEAS/RePEc. [Link]

-

Tronina, T., et al. (2020). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with this compound Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. Molecules, 25(23), 5565. [Link]

-

Rodríguez-Solana, R., et al. (2024). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. [Link]

-

Popłoński, J., & Sordon, S. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. International Journal of Molecular Sciences, 25(6), 3432. [Link]

-

Magalhães, P. J., et al. (2007). Analysis of this compound and isothis compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Stevens, J. F., & Page, J. E. (2004). Fate of this compound and Related Prenylflavonoids from Hops to Beer. Journal of Agricultural and Food Chemistry, 52(1), 31-38. [Link]

-

Ramirez, C. (2012). Synthesis and Purification of this compound C from this compound Hop Extract. Scholar. [Link]

-

Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. Food Chemistry, 437(Pt 1), 137778. [Link]

-

Vicente de Andrade Silva, G., et al. (2023). This compound properties and strategies for extraction from hops and brewery residues: A review. Food Chemistry, 404(Pt B), 134629. [Link]

-

Luo, J., et al. (2024). Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer. ResearchGate. [Link]

-

Pharmacokinetics of this compound in rats of both sexes after oral and intravenous administration of pure this compound and prenylflavonoid extract. ResearchGate. [Link]

-

Česlová, L., et al. (2010). Identification of new phase II metabolites of this compound in rat in vivo biotransformation of hop extracts using high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(7-8), 667-676. [Link]

-

The stability and bioavailability of this compound loaded by sophorolipid‐based microemulsions in functional beer. ResearchGate. [Link]

-

Popłoński, J., & Sordon, S. (2024). This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery. MDPI. [Link]

-

Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. Molecules, 24(19), 3462. [Link]

-

Knez, Ž., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. Molecules, 27(8), 2596. [Link]

-

Quifer-Rada, P., et al. (2019). Determination of this compound in Hops, Food Supplements and Beers by HPLC. MDPI. [Link]

-

Magalhães, P. J., et al. (2007). ESI(+)-MS/MS experimental spectra of pure standards of this compound (a) and isothis compound (b). ResearchGate. [Link]

-

Chen, Q., et al. (2012). Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography. Food Chemistry, 132(1), 619-623. [Link]

-

Bucar-Miklavcic, A., et al. (2011). separation of this compound from a hops extracts' mixture by supercritical fluid chromatography. ResearchGate. [Link]

-

Bucar-Miklavcic, A., et al. (2011). separation of this compound from a hops extracts' mixture by supercritical fluid chromatography. ResearchGate. [Link]

-

Rapid extraction of this compound, α- and β-acids from spent hops using pressurized liquids and supercritical fluids. ResearchGate. [Link]

- Method utilizing hop residues to extract this compound.

-

Chen, Q., et al. (2012). Preparative isolation and purification of this compound from Hops (Humulus lupulus L .) by high-speed counter-current chromatography. ResearchGate. [Link]

-

Kamiński, D. M., et al. (2024). Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on this compound Extraction Yield. Molecules, 29(9), 2095. [Link]

-

Dietz, B. M., et al. (2005). This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase. Chemical Research in Toxicology, 18(8), 1296-1305. [Link]

-

HPLC Determination of this compound on Newcrom AH Column. SIELC Technologies. [Link]

-

Knez, Ž., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and this compound Derived from Extraction Process Using Solvents of Different Polarity. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound properties and strategies for extraction from hops and brewery residues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of this compound and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast-åæå¾®çç©å¦ç ç©¶ç» [synbc.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. De novo biosynthesis of the hops bioactive flavonoid this compound in yeast [ideas.repec.org]

- 12. lignicoat.eu [lignicoat.eu]

- 13. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 19. Preparative isolation and purification of this compound from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of this compound in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. holcapek.upce.cz [holcapek.upce.cz]

- 22. researchgate.net [researchgate.net]

- 23. This compound(569-83-5) 1H NMR [m.chemicalbook.com]

- 24. This compound(6754-58-1) 1H NMR spectrum [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. HPLC Determination of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]

- 29. Storage stability and degradation mechanism of this compound in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

Xanthohumol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities for Researchers and Drug Development Professionals

Sources

- 1. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) | Performance Analytics [scinapse.io]

- 2. Mechanism of Action and Therapeutic Potential of this compound in Prevention of Selected Neurodegenerative Diseases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Improvements in Metabolic Syndrome by this compound Derivatives are Linked to Altered Gut Microbiota and Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity and Mechanism of this compound: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Potential of this compound in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prostatecancertopics.com [prostatecancertopics.com]

- 15. This compound Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientists outline the biochemistry of this compound [nutraceuticalbusinessreview.com]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Stepwise Targeted Matching Strategy for Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Xanthohumol and Its Derivatives: Mechanisms and Methodologies

An In-Depth Technical Guide

Abstract: Xanthohumol (XN), the principal prenylated chalcone derived from the hop plant (Humulus lupulus L.), has emerged from a simple brewing ingredient to a molecule of significant pharmacological interest.[1][2] Its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, has positioned it as a promising candidate for drug development and chemoprevention.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivities of this compound and its key derivatives, isothis compound (IXN) and 8-prenylnaringenin (8-PN). We delve into the critical signaling pathways modulated by these compounds and provide validated, step-by-step experimental protocols for researchers to investigate these effects in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile natural product.

The Chemical Landscape: this compound and Its Primary Derivatives

This compound is a prenylated flavonoid characterized by a chalcone structure, which is crucial for its biological activity.[2][3][5] During the brewing process, the thermal treatment of hops causes the cyclization of this compound into isothis compound (IXN), a flavanone, which is the predominant prenylflavonoid found in beer.[3][6] Within the human body, particularly in the liver and gut, IXN can be O-demethylated by microflora to form 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known. Understanding this metabolic conversion is critical, as the biological activities of the derivatives can differ significantly from the parent compound.

Core Biological Activities and Mechanisms of Action

This compound exerts a wide array of pharmacological effects by modulating multiple cellular signaling pathways.[3][4] Its low bioavailability, however, remains a significant challenge for clinical application, with studies showing it is primarily excreted within 24-48 hours.[3][4][7]

Anticancer Activity

This compound has demonstrated broad-spectrum anticancer activity against numerous cancer models, including breast, prostate, colon, leukemia, and glioblastoma.[1][3][8][9] Its multifaceted mechanism targets carcinogenesis at the initiation, promotion, and progression stages.[10]

-

Induction of Apoptosis: XN triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[8] This involves the activation of caspase-3, -8, and -9, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax.[1][8][9]

-

Cell Cycle Arrest: XN can halt the proliferation of cancer cells by inducing cell cycle arrest, often in the S phase, thereby inhibiting DNA synthesis.[8][10]

-

Anti-Angiogenesis: Tumor growth and metastasis are dependent on the formation of new blood vessels. XN inhibits angiogenesis by suppressing the production of key angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), primarily through the inhibition of the NF-κB signaling pathway.[6][11]

-

Inhibition of Metastasis: XN can suppress the invasion and migration of cancer cells by inhibiting markers associated with the epithelial-to-mesenchymal transition (EMT) and downregulating the activity of matrix metalloproteinases.[1][6]

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Source |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.7 | 24 | [1][8] |

| Hs578T | Triple-Negative Breast Cancer | 4.78 | 24 | [1][8] |

| PC-3 | Prostate Cancer | 20 - 40 | 48-72 | [8] |

| DU145 | Prostate Cancer | 20 - 40 | 48-72 | [8] |

| KBM-5 | Chronic Myeloid Leukemia | ~5 | 72 | [8] |

| T98G | Glioblastoma | ~15 | 72 |[1] |

Anti-inflammatory Properties